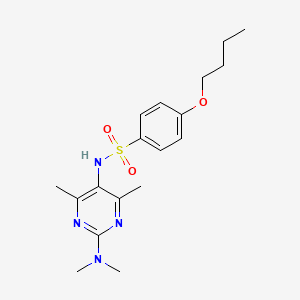
4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The papers provided discuss various benzenesulfonamide derivatives and their biochemical and pharmacological properties. These compounds have been synthesized and evaluated for their potential as inhibitors of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as for their anticancer activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities that introduce the desired functional groups. For example, the synthesis of a pyridine-4-carboxaldehyde and sulfadiazine derivative was achieved through a condensation reaction, which was characterized using various spectroscopic methods . Although the specific synthesis of "4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and UV-Visible spectroscopy. Computational methods like Density Functional Theory (DFT) are also employed to predict and compare the molecular structure and properties of these compounds . The molecular docking studies provide insights into the interaction of these molecules with their target proteins, which is crucial for understanding their mechanism of action .
Chemical Reactions Analysis
The benzenesulfonamide derivatives are designed to interact with specific enzymes, thereby inhibiting their activity. For instance, some derivatives have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury . Other derivatives have shown inhibitory activity against carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes, including cancer .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADMET) profiles, are critical for their development as therapeutic agents. These properties can be predicted using computational tools like Swiss ADME. The antimicrobial and cytotoxic activities of these compounds are often evaluated in vitro using methods like disk diffusion and cell viability assays . Additionally, some derivatives have been tested in vivo for their radioprotective activity in mice .
Wissenschaftliche Forschungsanwendungen
Heteroaromatization and Biological Activity
- Heteroaromatization with Sulfonamido Phenyl Ethanone : A study describes the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, with some showing promising results (Hassan et al., 2009).
Synthesis and Catalysis
- DMAP-Catalyzed Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives : Research demonstrates the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as an efficient catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. The study explores the reaction parameters and catalytic performance, emphasizing the effectiveness of DMAP under solvent-free conditions (Khashi et al., 2014).
Enzyme Inhibition and Molecular Docking
- Schiff Bases of Sulfa Drugs : This research focused on synthesizing new Schiff bases derived from sulfamethoxazole and sulfisoxazole, examining their effects on various enzyme activities. Significant findings include the inhibition of cholesterol esterase, tyrosinase, and α-amylase activities, supported by molecular docking studies to understand binding interactions (Alyar et al., 2019).
Antituberculosis and Antimicrobial Applications
- Thiourea Derivatives Bearing Benzenesulfonamide Moiety : A series of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, highlighting the potential for antituberculosis drug development (Ghorab et al., 2017).
Adenosine Receptor Antagonism
- Pyrrolopyrimidin-6-yl Benzenesulfonamides as A2B Adenosine Receptor Antagonists : This study identified a series of compounds acting as potent antagonists of the A2B adenosine receptor. One compound in particular showed high affinity and selectivity, which could be relevant for conditions influenced by adenosine receptor activity (Esteve et al., 2006).
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-6-7-12-25-15-8-10-16(11-9-15)26(23,24)21-17-13(2)19-18(22(4)5)20-14(17)3/h8-11,21H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWGKHHRAXGDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)
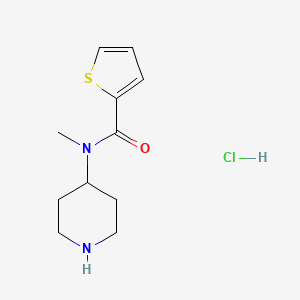

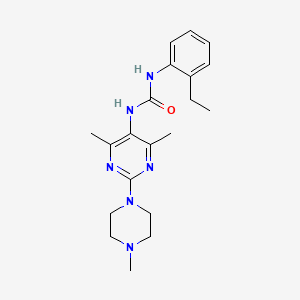
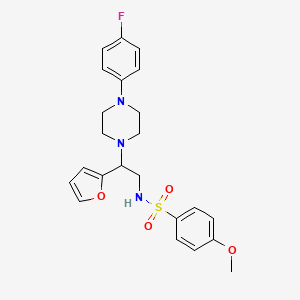
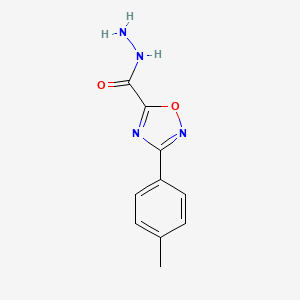
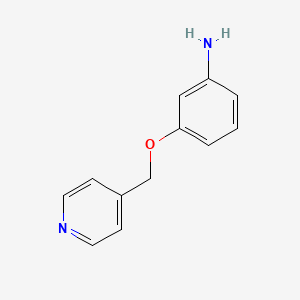
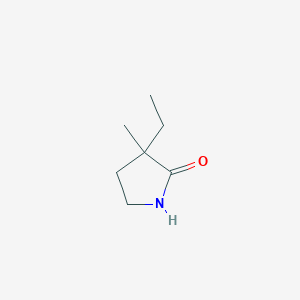
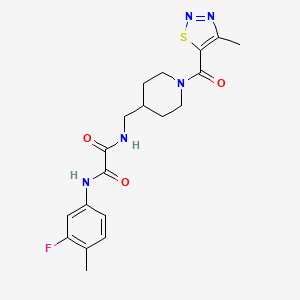
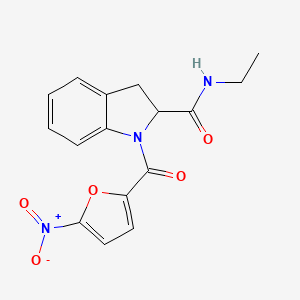
![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)
![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)